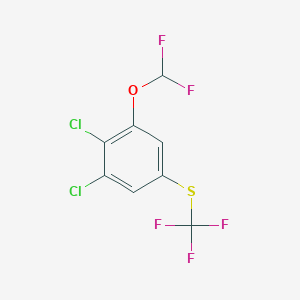

1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18821337

Molecular Formula: C8H3Cl2F5OS

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3Cl2F5OS |

|---|---|

| Molecular Weight | 313.07 g/mol |

| IUPAC Name | 1,2-dichloro-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C8H3Cl2F5OS/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |

| Standard InChI Key | JLYHRKBIRYHESK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)SC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

-

Two chlorine atoms at positions 1 and 2.

-

A difluoromethoxy group (-OCFH) at position 3.

-

A trifluoromethylthio group (-SCF) at position 5.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 313.07 g/mol | |

| Boiling Point | 222.3 °C (predicted) | |

| Density | 1.63 g/cm³ | |

| Solubility | Low in water; soluble in organic solvents |

The low water solubility and high density suggest suitability for non-polar matrices, while the boiling point indicates thermal stability under standard processing conditions .

Synthesis and Manufacturing

Synthetic Pathways

Industrial production typically involves:

-

Chlorination: Introduction of chlorine atoms via electrophilic substitution.

-

Functionalization: Sequential addition of difluoromethoxy and trifluoromethylthio groups using fluorinating agents (e.g., HF-pyridine) and thiolation reagents.

-

Purification: Distillation or chromatography to achieve >95% purity .

Reaction conditions (temperature: 80–120°C, pressure: 1–3 atm) are optimized to minimize side reactions, such as dehalogenation or oxidation.

Challenges in Scalability

-

Side Reactions: Competing electrophilic attacks may lead to regioisomers.

-

Hazard Management: Handling volatile fluorinated intermediates requires specialized equipment .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s lipophilicity, enhanced by the -SCF group, makes it a candidate for prodrug formulations. Preliminary studies suggest utility in:

-

Enzyme Inhibition: Binding to hydrophobic pockets of kinases.

-

Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria.

Materials Science

-

Polymer Additives: Acts as a flame retardant due to chlorine and fluorine content.

-

Liquid Crystals: Modifies dielectric properties in display technologies.

Agricultural Chemistry

Regulatory and Environmental Impact

REACH Compliance

As a REACH-registered substance, manufacturers must disclose production volumes and risk assessments. Detections in wastewater effluents (≥0.1 µg/L) trigger additional monitoring under EU Directive 98/83/EC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume